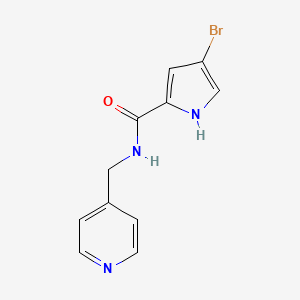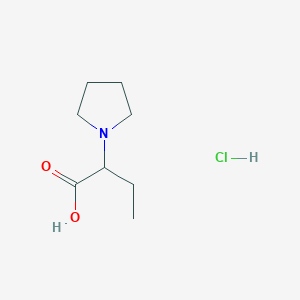![molecular formula C11H8Cl2N2O2S B2558240 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid CAS No. 927983-67-3](/img/structure/B2558240.png)
2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid” is a derivative of Diclofenac, which is considered one of the best drugs used as an anti-inflammatory agent . New diclofenac derivatives containing bioactive moieties, such as triazole, oxadiazole, and thiadiazol, have been synthesized .
Synthesis Analysis
The structures of the new compounds were established based on spectral and elemental analysis . The new synthesized compounds were tested against anti-inflammatory agents and exhibited high activity as expected . The binding position of new diclofenac derivatives toward Cox-1 and Cox-2 enzymes was proved by molecular docking .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by spectral and elemental analysis . The binding position of new diclofenac derivatives toward Cox-1 and Cox-2 enzymes was proved by molecular docking .Chemical Reactions Analysis
The new diclofenac derivatives were synthesized containing bioactive moieties, such as triazole, oxadiazole, and thiadiazol . The structures of the new compounds were established based on spectral and elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were confirmed by spectral and elemental analysis .Applications De Recherche Scientifique
- Background : The compound shares structural similarities with diclofenac, a well-known nonsteroidal anti-inflammatory drug (NSAID) .
- Application : Researchers have explored its potential as an anti-inflammatory and analgesic agent. Its mechanism of action involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .
- Application : Studies suggest that this compound exhibits cytotoxic effects against cancer cells. Researchers investigate its potential as a novel chemotherapeutic agent .
- Application : Scientists explore its ability to scavenge free radicals and protect cells from oxidative stress. Antioxidants play a crucial role in preventing various diseases .
- Application : Researchers use derivatives of this compound as fluorescent probes to visualize cellular processes, study protein localization, and monitor intracellular events .
- Application : Scientists explore its potential as an eco-friendly pesticide or herbicide. The compound’s unique structure may offer advantages over existing agrochemicals .
- Application : Medicinal chemists use it as a scaffold for developing novel compounds. By modifying specific functional groups, they aim to create targeted therapies for various diseases .
Anti-Inflammatory and Analgesic Properties
Anticancer Activity
Antioxidant Properties
Molecular Probes and Fluorescent Imaging
Agrochemical Research
Drug Discovery and Medicinal Chemistry
Mécanisme D'action
Target of Action
The primary targets of 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid acts by inhibiting the activity of the cyclooxygenase enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators .
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(3,5-dichloroanilino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-6-1-7(13)3-8(2-6)14-11-15-9(5-18-11)4-10(16)17/h1-3,5H,4H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOJLVAZZSOBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2558158.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methylthiazol-5-yl)methanone](/img/structure/B2558159.png)
![1-[3-(Oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2558161.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2558163.png)




![2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid](/img/structure/B2558173.png)
![3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2558175.png)



![1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2558180.png)